

# A Comparative Guide to USP28 Inhibitors: Usp28-IN-2, AZ1, and FT206

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three small molecule inhibitors of Ubiquitin-Specific Peptidase 28 (USP28): **Usp28-IN-2**, AZ1, and FT206. USP28 is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology due to its role in stabilizing key oncoproteins such as c-MYC, c-JUN, and ΔNp63.[1][2] Inhibition of USP28 leads to the degradation of these proteins, thereby impeding cancer cell proliferation and survival.[3][4] This document summarizes their performance based on available experimental data, furnishes detailed experimental methodologies, and visualizes key biological pathways and workflows.

## Data Presentation: Quantitative Comparison of USP28 Inhibitors

The following table summarizes the key quantitative data for **Usp28-IN-2**, AZ1, and FT206, facilitating a direct comparison of their potency and selectivity.



| Feature                      | Usp28-IN-2                                                                                                                           | AZ1                                                                                                         | FT206                                                                                                                                                 |
|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| USP28 IC50                   | 0.3 μΜ                                                                                                                               | 0.6 μΜ                                                                                                      | ~0.15 µM[5]                                                                                                                                           |
| USP25 IC50                   | Not explicitly reported,<br>but noted to have high<br>selectivity over other<br>USPs.                                                | 0.7 μΜ                                                                                                      | 1.01 μΜ[5]                                                                                                                                            |
| Selectivity Profile          | Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.                                                                     | Dual inhibitor of USP25 and USP28 with high selectivity over other deubiquitinases.[3]                      | Dual inhibitor of USP25 and USP28, with preferential activity towards USP28.[5][6]                                                                    |
| Reported Cellular<br>Effects | Down-regulates cellular c-Myc levels, inhibits colony formation in colorectal cancer cells, and enhances sensitivity to Regorafenib. | Induces apoptosis and loss of cell viability in cancer cell lines; modulates c-Myc levels and half-life.[3] | Reduces c-MYC, c-<br>JUN, and Δp63<br>protein levels; induces<br>regression of lung<br>squamous cell<br>carcinoma (LSCC) in<br>preclinical models.[6] |
| In Vivo Efficacy             | Data not readily available.                                                                                                          | Attenuates colitis and tumorigenesis in mouse models.                                                       | Induces tumor regression in mouse models of LSCC.[7]                                                                                                  |

## Mandatory Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: USP28-Mediated Regulation of c-MYC Stability.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental Workflow for USP28 Inhibitor Discovery.

# Experimental Protocols Ubiquitin-Rhodamine 110 Deubiquitinase Assay

This assay is a common method for screening and characterizing deubiquitinase (DUB) inhibitors.[8][9][10]



Principle: The substrate, ubiquitin-rhodamine 110, is non-fluorescent. Upon cleavage by a DUB such as USP28, the rhodamine 110 fluorophore is released, resulting in a measurable increase in fluorescence.

#### Materials:

- Recombinant human USP28 enzyme
- Ubiquitin-Rhodamine 110 substrate
- Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
- Test inhibitors (Usp28-IN-2, AZ1, FT206) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

#### Procedure:

- Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add a fixed concentration of recombinant USP28 enzyme to each well of the microplate.
- Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to all wells.
- Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
- The rate of reaction is determined from the linear phase of the fluorescence increase.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control
  and determine the IC50 value by fitting the data to a dose-response curve.



## Cellular c-Myc Degradation Assay (Immunoprecipitation and Western Blot)

This assay determines the effect of USP28 inhibitors on the stability of endogenous c-Myc in cancer cells.[11][12][13]

#### Materials:

- Cancer cell line expressing c-Myc (e.g., HCT116, H520)
- Test inhibitors (Usp28-IN-2, AZ1, FT206)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-c-Myc antibody
- Protein A/G agarose beads
- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies: anti-c-Myc, anti-ubiquitin, anti-actin (or other loading control)
- · HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Procedure:

- Seed cancer cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the USP28 inhibitors or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).
- Lyse the cells in ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation.



- For Immunoprecipitation: a. Pre-clear the lysates by incubating with protein A/G agarose beads. b. Incubate a portion of the cleared lysate with an anti-c-Myc antibody overnight at 4°C. c. Add protein A/G agarose beads to pull down the c-Myc-antibody complex. d. Wash the beads several times with lysis buffer. e. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
- For Western Blotting: a. Resolve the whole-cell lysates and immunoprecipitated samples by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against c-Myc, ubiquitin (for IP samples), and a loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of c-Myc and its ubiquitination.

### **Colony Formation Assay**

This assay assesses the long-term effect of the inhibitors on the ability of single cells to proliferate and form colonies.[14][15][16]

#### Materials:

- Cancer cell line
- Complete culture medium
- Test inhibitors (Usp28-IN-2, AZ1, FT206)
- 6-well culture plates
- Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

#### Procedure:

- Prepare a single-cell suspension of the cancer cells.
- Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.



- · Allow the cells to adhere for 24 hours.
- Treat the cells with various concentrations of the USP28 inhibitors or DMSO. The treatment
  can be continuous or for a defined period, after which the medium is replaced with fresh
  medium without the inhibitor.
- Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
- Wash the wells with PBS.
- Fix the colonies with a solution like 10% formalin or ice-cold methanol.
- Stain the colonies with crystal violet solution for 15-30 minutes.
- Gently wash the wells with water and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
- Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the inhibitory effect on clonogenic survival.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]



- 6. Peer review in USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ubiqbio.com [ubiqbio.com]
- 9. USP5 Ubiquitin-Rhodamine110 Catalytic Activity Assay openlabnotebooks.org [openlabnotebooks.org]
- 10. Assay Systems for Profiling Deubiquitinating Activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. agilent.com [agilent.com]
- To cite this document: BenchChem. [A Comparative Guide to USP28 Inhibitors: Usp28-IN-2, AZ1, and FT206]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393081#usp28-in-2-versus-other-usp28-inhibitors-like-az1-and-ft206]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com